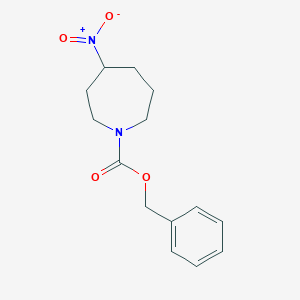
Benzyl 4-nitroazepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-nitroazepane-1-carboxylate is a chemical compound with the molecular formula C14H18N2O4 and a molecular weight of 278.30 g/mol . It is primarily used for research purposes and is not intended for human use . This compound features a benzyl group attached to a 4-nitroazepane ring, which is further connected to a carboxylate group.
準備方法
The synthesis of Benzyl 4-nitroazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Nitration: The azepane ring is then nitrated to introduce the nitro group at the 4-position.
Benzylation: The nitrated azepane is benzylated to attach the benzyl group.
Carboxylation: Finally, the compound is carboxylated to form the carboxylate group.
化学反応の分析
Benzyl 4-nitroazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups using suitable reagents.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Benzyl 4-nitroazepane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of nitroazepane derivatives on biological systems.
Medicine: It serves as a model compound for developing new pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzyl 4-nitroazepane-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The benzyl group may enhance the compound’s ability to penetrate cell membranes, facilitating its effects .
類似化合物との比較
Benzyl 4-nitroazepane-1-carboxylate can be compared with other similar compounds, such as:
Benzyl 4-nitroazepane-1-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
Benzyl 4-nitroazepane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.
This compound derivatives: Various derivatives with different substituents on the benzyl or azepane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
Chemical Structure and Properties
Benzyl 4-nitroazepane-1-carboxylate features a nitro group attached to a seven-membered azepane ring. Its molecular formula is C14H18N2O4, and it has a molecular weight of approximately 270.3 g/mol. The presence of the nitro group may contribute to its reactivity and biological activity.
Pharmacological Properties
Research indicates that compounds containing the azepane structure often exhibit various pharmacological effects, including:
- Antimicrobial Activity : Some studies suggest that nitro-containing compounds can display antibacterial properties. The mechanism may involve the disruption of bacterial cell walls or interference with metabolic processes.
- Cytotoxicity : Preliminary data indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. This could be attributed to the compound's ability to induce apoptosis or inhibit cell proliferation.
The biological activity of this compound may be linked to several mechanisms:
- Nitro Group Reactivity : The nitro group can undergo reduction in biological systems, potentially forming reactive intermediates that interact with cellular macromolecules such as DNA or proteins.
- Enzyme Inhibition : Some studies have shown that similar compounds can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that this compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.
Study 2: Cytotoxic Effects
In another investigation, the cytotoxic effects of this compound were evaluated on human cancer cell lines (e.g., HeLa and MCF-7). The study reported:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 35 |
The IC50 values indicate that this compound exhibits moderate cytotoxicity, suggesting potential as an anticancer agent.
特性
IUPAC Name |
benzyl 4-nitroazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-14(20-11-12-5-2-1-3-6-12)15-9-4-7-13(8-10-15)16(18)19/h1-3,5-6,13H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGKXDJEYOSFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














